Methyl 3-(methyl-d3-thio)propionate
Description
Significance of Isotopic Labeling in Mechanistic and Pathway Elucidation
Isotopic labeling is a fundamental technique used to unravel the step-by-step sequence of events in a chemical reaction or a metabolic pathway. By introducing a labeled compound into a system, scientists can follow its journey and identify the various intermediates and final products that are formed. This allows for the confirmation or refutation of proposed reaction mechanisms and the discovery of new metabolic routes. The use of stable isotopes like deuterium (B1214612) is particularly advantageous as they are non-radioactive and safe to handle.
Role of Stable Isotopes in Quantitative Metabolomics and Fluxomics
Metabolomics, the large-scale study of small molecules within cells, and fluxomics, the study of metabolic reaction rates, have been revolutionized by the use of stable isotopes. In quantitative metabolomics, a known amount of a stable isotope-labeled compound, such as a deuterated analog, is added to a sample as an internal standard. Because the labeled standard is chemically identical to the native compound, it behaves similarly during sample preparation and analysis, allowing for highly accurate quantification of the target molecule. This is crucial for understanding how the concentrations of key metabolites change in response to disease, drugs, or environmental factors.
Contextualization of Methyl 3-(methyl-d3-thio)propionate as a Specialized Research Probe
This compound, with its deuterated methyl group, is a prime candidate for use as a specialized research probe. Its non-deuterated counterpart, Methyl 3-(methylthio)propionate (B1239661), is known to be involved in the metabolism of sulfur-containing compounds. sigmaaldrich.com The introduction of the deuterium-labeled methyl group provides a unique mass signature that can be readily detected by mass spectrometry.
While extensive research specifically detailing the applications of this compound is not widely available in public literature, its structure strongly suggests its utility in several key research areas. Its primary and most direct application would be as an internal standard for the accurate quantification of its non-deuterated analog in various biological and environmental samples. This is particularly relevant given that Methyl 3-(methylthio)propionate is a known flavor component in some foods. hmdb.canih.govthegoodscentscompany.comchemicalbook.comperflavory.comnist.gov
Furthermore, it holds potential as a tracer to investigate the metabolic pathways involving the transfer of methyl groups, a fundamental process in biology. By tracking the deuterated methyl group, researchers could potentially elucidate the enzymes and mechanisms involved in the metabolism of this and related thioethers.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H7D3O2S |
| Molecular Weight | 137.216 g/mol |
| CAS Number | 710354-48-6 |
Data sourced from a commercial supplier of the compound. eptes.com
Structure
3D Structure
Properties
CAS No. |
710354-48-6 |
|---|---|
Molecular Formula |
C5H10O2S |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
methyl 3-(trideuteriomethylsulfanyl)propanoate |
InChI |
InChI=1S/C5H10O2S/c1-7-5(6)3-4-8-2/h3-4H2,1-2H3/i2D3 |
InChI Key |
DMMJVMYCBULSIS-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SCCC(=O)OC |
Canonical SMILES |
COC(=O)CCSC |
Purity |
95% min. |
Synonyms |
Methyl 3-(methyl-d3-thio)propionate |
Origin of Product |
United States |
Advanced Analytical Techniques for Characterization and Quantification in Research Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of molecules and for tracking isotopic labels. For this compound, various NMR techniques provide complementary information regarding the label's position, the molecule's structure, and its metabolic fate.
Deuterium (²H) NMR spectroscopy is a direct and powerful method for confirming the presence and position of deuterium atoms within a molecule. For highly deuterated compounds, conventional Proton (¹H) NMR can be limited by the low intensity of residual proton signals . ²H NMR offers a compelling alternative for both structure verification and the determination of deuterium enrichment .
In the case of this compound, a ²H NMR experiment would show a signal corresponding to the -S-CD₃ group. The chemical shift of this signal would be nearly identical to the corresponding -S-CH₃ signal in the ¹H NMR spectrum of the unlabeled compound, with only minor deviations due to isotopic effects . The integration of this peak in the ²H NMR spectrum can be used to quantify the isotopic abundance of deuterium at that specific position. This technique is robust for determining the isotopic purity of deuterated reagents nih.govwiley.com. The absence of other signals in the ²H spectrum confirms that deuteration has occurred specifically at the methyl-thio group, as intended. This method is highly valued for its accuracy in verifying the location and extent of isotopic labeling nih.govwiley.commagritek.com.
Table 1: Expected NMR Data for this compound Note: This table is illustrative and based on the analysis of the parent compound, Methyl 3-(methylthio)propionate, and general principles of NMR spectroscopy.
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity | Key Insights |
| ²H | -S-CD₃ | ~2.1 | Singlet | Confirms position and enrichment of deuterium label. |
| ¹³C | -S-CD₃ | ~15 | Multiplet (due to C-D coupling) | Traces the labeled methyl group through metabolic pathways. |
| ¹³C | -CH₂-S- | ~34 | Singlet | Structural backbone carbon. |
| ¹³C | -CH₂-C=O | ~35 | Singlet | Structural backbone carbon. |
| ¹³C | C=O | ~172 | Singlet | Carbonyl carbon, key for identifying ester functionality. |
| ¹³C | -O-CH₃ | ~52 | Singlet | Methyl ester carbon. |
| ¹H | -O-CH₃ | ~3.70 | Singlet | Confirms methyl ester group; no adjacent protons. nih.gov |
| ¹H | -CH₂-C=O | ~2.63 | Triplet | Methylene (B1212753) group adjacent to the carbonyl. nih.gov |
| ¹H | -CH₂-S- | ~2.77 | Triplet | Methylene group adjacent to the sulfur atom. nih.gov |
| ¹H | -S-CH₃ | Absent | N/A | Absence confirms successful deuteration of the methyl-thio group. |
Carbon-13 (¹³C) NMR spectroscopy is a fundamental technique in metabolic flux analysis (¹³C-MFA), which is used to quantify the rates of intracellular metabolic pathways nih.govspringernature.com. When a ¹³C-labeled substrate is introduced into a biological system, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the ¹³C labeling patterns in these metabolites, researchers can map the flow of carbon through the metabolic network springernature.comnih.gov.
While this compound is deuterated, its carbon backbone can be synthesized with ¹³C labels to serve as a tracer for metabolic pathways involving sulfur compounds. For instance, if the methyl-thio carbon were labeled with ¹³C (in addition to the deuterium on the methyl group), its journey through metabolic processes could be monitored. The ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule researchgate.net. The position and splitting of these signals reveal the structure and the isotopic enrichment of specific carbon atoms nih.gov. This allows for the precise determination of which metabolic products are derived from the labeled thioester, providing a detailed view of its metabolic fate nih.govacs.org.
Proton (¹H) NMR is a primary tool for determining the structure of organic molecules researchgate.net. For this compound, the ¹H NMR spectrum provides definitive structural confirmation and can offer insights into the molecule's conformation and dynamics hhu.deauremn.org.br.
The spectrum of the unlabeled analogue, Methyl 3-(methylthio)propionate, shows three main signals: a singlet for the ester methyl group (-O-CH₃) around 3.70 ppm, and two triplets for the two methylene groups (-CH₂-CH₂-) at approximately 2.77 ppm and 2.63 ppm nih.gov. The methyl group attached to the sulfur (-S-CH₃) appears as a singlet around 2.12 ppm nih.gov. In the ¹H NMR spectrum of this compound, this -S-CH₃ signal would be absent, providing clear evidence of successful deuteration at the target site. The remaining signals confirm the integrity of the rest of the molecular structure pearson.com. Furthermore, high-resolution ¹H NMR can be used to study the molecule's conformational preferences and dynamics in solution by analyzing chemical shifts and coupling constants, which are sensitive to the molecule's geometry and rotational freedom researchgate.netresearchgate.net.
Chromatographic Separation Prior to Detection
Chromatography is essential for isolating analytes from complex matrices before their detection and quantification, a critical step in metabolic studies. Both gas and liquid chromatography are employed for the analysis of thioesters and their derivatives.
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is well-suited for the analysis of volatile sulfur compounds like this compound nih.govnih.gov. The selection and optimization of the GC column are paramount for achieving good separation and accurate quantification phenomenex.com.
The choice of stationary phase is the most critical factor, as it determines the column's selectivity greyhoundchrom.com. For thioesters, which are moderately polar, columns with intermediate polarity are often effective. However, non-polar columns that separate compounds based on boiling point can also be used sigmaaldrich.comfishersci.com. The dimensions of the column—length, internal diameter (I.D.), and film thickness—also significantly impact performance. Longer columns provide better resolution but increase analysis time, while smaller I.D. columns enhance efficiency at the cost of sample capacity greyhoundchrom.comfishersci.com. For volatile compounds like thioesters, a thicker stationary phase film can improve retention and resolution greyhoundchrom.comlabcompare.com. Optimization of GC parameters, including temperature programming and carrier gas flow rate, is crucial for achieving sharp peaks and reliable results chromatographyonline.com.
Table 2: Typical GC Column Parameters for Thioester Analysis
| Parameter | Non-Polar Column | Mid-Polarity Column | High-Polarity (WAX) Column |
| Typical Stationary Phase | 5% Phenyl Polysiloxane | 50% Phenyl Polysiloxane | Polyethylene Glycol (PEG) |
| Separation Principle | Primarily by boiling point fishersci.com | Boiling point and polarity | Primarily by polarity fishersci.com |
| Common Application | General screening of volatile sulfur compounds mdpi.com | Separation of aromatic and moderately polar sulfur compounds | Analysis of polar compounds like thiols and esters sigmaaldrich.com |
| Film Thickness (µm) | 0.25 - 1.0 | 0.25 - 0.50 | 0.25 - 0.50 |
| Internal Diameter (mm) | 0.25 - 0.32 | 0.25 | 0.25 |
| Length (m) | 30 - 60 | 30 | 30 |
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for analyzing a wide range of compounds, including those that are not volatile enough for GC nih.gov. It is especially useful for separating metabolites of this compound, which may be more polar or non-polar than the parent compound.
The development of a robust LC method involves the careful selection of the stationary phase (column), mobile phase, and detector. For thioesters and their derivatives, reversed-phase HPLC using a C18 column is a common choice mdpi.com. This setup separates compounds based on their hydrophobicity.
For non-polar derivatives: A mobile phase with a higher percentage of organic solvent (e.g., acetonitrile (B52724) or methanol) would be used to elute the compounds from the C18 column.
For polar derivatives: A mobile phase with a higher percentage of aqueous buffer would be employed. Gradient elution, where the mobile phase composition is changed during the run, is often necessary to separate a mixture of compounds with varying polarities mdpi.com.
In some cases, pre-column derivatization is used to attach a chromophore or fluorophore to the analytes, enhancing their detection by UV-Vis or fluorescence detectors nih.govgoogle.com. For complex biological samples, LC coupled with tandem mass spectrometry (LC-MS/MS) provides excellent sensitivity and selectivity for quantifying low-abundance thioester metabolites nih.gov.
Integrated Multi-Omics Analytical Workflows
An integrated workflow typically begins with the precise quantification of this compound and its related metabolites using metabolomic techniques, predominantly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). rsc.org Simultaneously, proteomics methods are employed to identify and quantify changes in the abundance of proteins that may be involved in the compound's metabolism, transport, or downstream signaling effects. nih.gov Complementing these layers, transcriptomics, often through RNA sequencing (RNA-Seq), measures the expression levels of genes, revealing how the presence of the compound might influence cellular processes at the transcriptional level. nih.govnih.gov
The power of this integrated approach lies in the computational and statistical analysis that links these diverse datasets. nih.gov By correlating changes in metabolite concentrations with alterations in protein and gene expression, researchers can construct detailed molecular pathways and networks. metwarebio.comqiagenbioinformatics.com For example, an observed increase in a metabolite of this compound can be mechanistically linked to the measured upregulation of a specific metabolic enzyme at both the protein and mRNA levels. This multi-layered evidence provides a much stronger foundation for understanding the compound's biological fate and effects than any single omics approach could provide alone. nih.govresearchgate.net
To illustrate the application of such a workflow, consider a hypothetical research study investigating the cellular response to this compound exposure. The data generated could be organized as follows:
Table 1: Quantitative Metabolomics Data
| Analyte | Fold Change vs. Control | p-value | Analytical Method |
| This compound | 21.5 | < 0.001 | LC-HRMS |
| 3-(Methyl-d3-thio)propionic acid | 12.3 | < 0.005 | LC-HRMS |
Table 2: Quantitative Proteomics Data
| Protein Name | UniProt ID | Fold Change vs. Control | p-value | Analytical Method |
| Cytochrome P450 1A2 | P05177 | +4.2 | < 0.01 | LC-MS/MS |
| Glutathione S-transferase P | P09211 | +3.1 | < 0.01 | LC-MS/MS |
| Aldehyde dehydrogenase 2 | P05091 | -2.5 | < 0.05 | LC-MS/MS |
Table 3: Quantitative Transcriptomics Data
| Gene Name | Ensembl ID | Fold Change vs. Control | p-value | Analytical Method |
| CYP1A2 | ENSG00000140505 | +3.9 | < 0.01 | RNA-Seq |
| GSTA1 | ENSG00000275633 | +2.8 | < 0.01 | RNA-Seq |
| ALDH2 | ENSG00000111237 | -2.3 | < 0.05 | RNA-Seq |
In this illustrative example, the metabolomics data (Table 1) show a significant increase in both the parent compound and its demethylated acid metabolite, suggesting active metabolism. The proteomics data (Table 2) reveal a corresponding upregulation of Cytochrome P450 1A2, an enzyme known for xenobiotic metabolism, and Glutathione S-transferase, involved in detoxification. The transcriptomics data (Table 3) corroborate these findings by showing increased expression of the CYP1A2 and GSTA1 genes. This integrated dataset strongly suggests a specific metabolic pathway is activated in response to the compound, providing a clear, evidence-based understanding of its molecular mechanism.
Research Applications in Biological and Biochemical Systems Non Human
Elucidation of Sulfur and Propionate Metabolic Pathways
Stable isotope labeling is a fundamental technique for mapping metabolic networks. By introducing a compound with a heavy isotope, such as deuterium (B1214612), researchers can track the movement and transformation of molecules through complex biological systems. Methyl 3-(methyl-d3-thio)propionate is utilized to prepare its corresponding acid, 3-(methyl-d3-thio)propionate (MMPA-d3), which acts as a direct probe into several key metabolic pathways.
Demethylation is a crucial biochemical reaction in many organisms. This compound is instrumental in tracing these processes. For instance, it has been used to prepare deuterated 3-methylthiopropionate (MMPA) to study the demethylation of both Dimethylsulfoniopropionate (DMSP) and MMPA itself into 3-mercaptopropionate (B1240610) in aerobic marine bacteria. sigmaaldrich.com The presence of the deuterium-labeled methyl group allows scientists to follow the fate of this specific group, confirming its removal and subsequent metabolic routing.
In bacteria such as Lactococci, the compound is used to prepare the corresponding acid to investigate the catabolism of methionine, a process that involves demethylation steps. sigmaaldrich.com By analyzing the metabolic products for the deuterium signature, researchers can unequivocally identify the pathways originating from the labeled precursor. Microbial demethylation is a widespread phenomenon, with various bacteria like Corynebacterium and Mycobacterium species known to perform O- and N-demethylation on different substrates. nih.govnih.gov The use of deuterated tracers like this compound provides a precise method to study the specificity and mechanisms of these reactions.
Methionine is a vital amino acid, serving as a precursor for protein synthesis and a primary donor of methyl groups for various metabolic reactions. nih.gov Its breakdown, or catabolism, is a complex process that releases sulfur and carbon for other cellular needs. Methyl 3-(methylthio)propionate (B1239661) is a known catabolite of methionine.
In studies involving Lactococci, Methyl 3-(methylthio)propionate (prepared from its ester form) is used to probe the intricacies of methionine breakdown. sigmaaldrich.com When the deuterated version, this compound, is supplied, it enters the metabolic pool and its journey can be traced using techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the unambiguous identification of downstream metabolites and provides quantitative data on the flux through different branches of the methionine catabolic pathway.
Dimethylsulfoniopropionate (DMSP) is a significant organosulfur compound produced in vast quantities by marine phytoplankton. nih.govwikipedia.org It plays a central role in the global sulfur cycle. Marine bacteria are the primary mediators of DMSP degradation, utilizing two main pathways: a cleavage pathway that produces dimethyl sulfide (B99878) (DMS) and a demethylation pathway. nih.govwikipedia.org
The demethylation pathway begins with the conversion of DMSP to 3-methylthiopropionate (MMPA). nih.gov this compound, as a labeled precursor to MMPA, is an essential tool for studying this pathway. It allows researchers to trace the flow of carbon and sulfur from DMSP, quantify the rate of demethylation, and understand how environmental factors regulate this process. The pathway involves a series of enzymes that have been identified and characterized. nih.govnih.gov
| Enzyme | Name | Function in DMSP Demethylation Pathway | Reference |
| DmdA | DMSP demethylase | Catalyzes the initial demethylation of DMSP to MMPA. | nih.govnih.gov |
| DmdB | MMPA-CoA ligase | Activates MMPA by ligating it to Coenzyme A (CoA). | nih.gov |
| DmdC | MMPA-CoA dehydrogenase | Catalyzes the dehydrogenation of MMPA-CoA. | nih.gov |
| DmdD/AcuH | MTA-CoA hydratase | Further processes the product from the DmdC reaction. | nih.govnih.gov |
This table summarizes the key enzymes involved in the bacterial DMSP demethylation pathway, which can be studied using deuterated tracers like this compound.
Enzyme Mechanism Investigations
Beyond pathway elucidation, isotopically labeled substrates are fundamental to dissecting the precise mechanisms of enzyme action. The replacement of hydrogen with deuterium alters the mass of the substrate without changing its electronic structure, providing a subtle yet powerful probe of enzyme catalysis.
The DMSP demethylation pathway involves both methyltransferase and thioester-processing enzymes. nih.gov DmdA is the DMSP demethylase (a methyltransferase), while DmdB and DmdC act on the thioester intermediate, MMPA-CoA. nih.gov
Using this compound allows for detailed characterization of these enzymes. For DmdA, the transfer of a deuterated methyl group can be monitored, confirming its methyltransferase activity. For enzymes like DmdB and DmdC that process the subsequent intermediate, the deuterated substrate helps to verify the identity of intermediates and products along the reaction coordinate. Such studies have been crucial in proposing detailed catalytic mechanisms, including the conformational changes DmdB undergoes and the identification of key catalytic residues like Glu435 in DmdC. nih.gov Similar approaches using deuterated substrates have been employed to probe the mechanisms of other enzymes, such as 3-methylaspartase, where deuterium isotope effects helped identify an essential cysteine residue involved in the reaction. nih.gov
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org It is formally the ratio of the reaction rate constant for the light isotopologue (kL) to that of the heavy one (kH). This effect arises primarily from the difference in zero-point vibrational energies between bonds to the light and heavy isotopes; a bond to a heavier isotope is stronger and requires more energy to break. wikipedia.orgprinceton.edu
By comparing the rate of an enzyme-catalyzed reaction using a normal substrate versus a deuterated one like this compound, a KIE can be measured.
A primary KIE (typically kH/kD > 1) is observed when the bond to the labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu
A secondary KIE is observed when the bond to the labeled atom is not broken but its environment changes during the rate-determining step. wikipedia.orgnih.gov
In the context of the DMSP demethylase DmdA, measuring the KIE using this compound can reveal whether the cleavage of the C-H bond in the methyl group is the slowest step in the catalytic cycle. A significant primary KIE would provide strong evidence for this, helping to delineate the precise chemical steps of the enzymatic mechanism. wikipedia.orgprinceton.edu
| KIE Value (kH/kD) | Interpretation | Implication for Reaction Mechanism |
| ~ 1 | No significant isotope effect. | The C-H bond is not broken or formed in the rate-determining step. |
| > 1 (e.g., 2-7 for C-H/C-D) | Normal Primary KIE. | The C-H bond is broken in the rate-determining step. |
| < 1 | Inverse KIE. | The transition state has a stiffer bond to the isotope than the reactant. |
This table provides a conceptual guide to interpreting Kinetic Isotope Effect (KIE) values in the study of reaction mechanisms.
Substrate Specificity and Enzyme Inhibition Studies in in vitro Systems
Currently, there is no specific information available in the public domain regarding in vitro enzyme inhibition or substrate specificity studies conducted using this compound. However, the non-deuterated form, Methyl 3-(methylthio)propionate, has been utilized in the preparation of compounds for enzymatic studies. For instance, it served as a precursor to 3-methiolpropionate (MMPA) to investigate the demethylation of Dimethylsulfoniopropionate and MMPA by an aerobic marine bacterium. Furthermore, it was used to prepare 3-(Methylthio)propionic acid for examining methionine catabolism in Lactococci. These applications suggest that the deuterated analog could be a valuable tool for elucidating the mechanisms and kinetics of these and other related enzymatic reactions. The presence of the deuterium-labeled methyl group would allow for sensitive detection and quantification using techniques like mass spectrometry, providing detailed insights into enzyme-substrate interactions and turnover.
Tracer Studies in Cellular and Microbial Models
Intracellular Fate and Distribution of Deuterated Thioesters
Detailed studies on the intracellular fate and distribution of this compound are not currently published. The purpose of introducing a deuterium label is to trace the molecule's journey within a cell. This would typically involve administering the compound to cell cultures and, after a specific incubation period, lysing the cells and analyzing the various cellular fractions (e.g., cytoplasm, mitochondria, nucleus) using mass spectrometry. This approach would reveal where the compound or its metabolites accumulate, providing clues about its mechanism of action or metabolic integration.
Microbial Growth and Metabolism in Response to Sulfur-Containing Carbon Sources
There is no available research that specifically investigates the impact of this compound on microbial growth or its metabolism as a sulfur-containing carbon source. However, the metabolism of sulfur compounds is a critical aspect of microbial life. Microorganisms possess diverse pathways for assimilating and dissimilating sulfur from various organic and inorganic sources. A deuterated compound like this compound would be an ideal probe to study these pathways. By supplying it as the sole sulfur source to a microbial culture, researchers could track the incorporation of the deuterated methyl-thio group into essential sulfur-containing biomolecules, such as amino acids (methionine and cysteine), cofactors, and proteins.
Application in Plant and Animal (Non-Human) Biological Research Models
Specific research employing this compound in non-human plant or animal models has not been reported. In plant science, a related compound, Methyl 3-(4-hydroxyphenyl)propionate (MHPP), has been shown to influence root development in Arabidopsis thaliana by affecting auxin signaling. This highlights the potential for similar small molecules to have significant effects on plant physiology. The use of a deuterated version could help in understanding the uptake, transport, and metabolic fate of such compounds within the plant.
In non-human animal models, stable isotope-labeled compounds are frequently used in metabolic and pharmacokinetic studies. While no such studies have been published for this compound, its structure suggests potential for investigating sulfur metabolism and detoxification pathways in various tissues.
Computational and Theoretical Studies on Methyl 3 Methyl D3 Thio Propionate and Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the intrinsic properties of molecules. For Methyl 3-(methyl-d3-thio)propionate, these calculations can elucidate its electronic nature and predict spectroscopic features, as well as map out the energetic landscapes of its chemical reactions.
The electronic structure of a molecule dictates its reactivity and physical properties. Quantum chemical methods can compute various electronic properties, such as molecular orbital energies, atomic charges, and the electrostatic potential. biointerfaceresearch.com For the analogue, Methyl 3-(methylthio)propionate (B1239661), calculations reveal the distribution of electron density, highlighting the electronegative oxygen atoms of the ester group and the sulfur atom as regions of higher electron density.
Frontier molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. biointerfaceresearch.com The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. For molecules like this, the HOMO is typically localized on the sulfur atom, indicating its nucleophilic character, while the LUMO is often centered on the carbonyl group.
These calculations can also predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. nih.gov Theoretical predictions of IR frequencies and NMR chemical shifts for Methyl 3-(methylthio)propionate, when compared with experimental data, provide a basis for structural confirmation. nih.govnist.gov For the d3-analogue, calculations would predict a shift in the vibrational frequencies associated with the C-D bonds of the methyl-d3 group compared to the C-H bonds in the non-deuterated form, a direct consequence of the heavier mass of deuterium (B1214612).
Table 1: Predicted Spectroscopic Data for Methyl 3-(methylthio)propionate Analogues This table is illustrative, based on general principles of computational chemistry and spectroscopy, as direct computational studies for this compound are not widely available in public literature.
| Spectroscopic Parameter | Predicted Value for Methyl 3-(methylthio)propionate | Predicted Change for this compound | Rationale |
|---|---|---|---|
| 1H NMR Chemical Shift (S-CH3) | ~2.1 ppm | Signal disappears | Replacement of 1H with 2D. |
| 13C NMR Chemical Shift (S-CH3) | ~15 ppm | Slight upfield shift, splitting into a multiplet | Isotope effect and spin-spin coupling with deuterium (spin I=1). |
| IR Stretch (C-H of S-CH3) | ~2900-3000 cm-1 | Shifts to lower frequency (~2100-2200 cm-1) | The C-D bond is heavier and has a lower vibrational frequency than the C-H bond. |
Quantum chemical calculations are invaluable for mapping the potential energy surfaces of chemical reactions. This involves locating and calculating the energies of reactants, products, intermediates, and, crucially, transition states. nih.gov By determining the energy barriers (activation energies), chemists can predict reaction rates and understand mechanistic pathways.
For reactions involving this compound, such as oxidation at the sulfur atom or hydrolysis of the ester, computational studies can compare the energetics with its non-deuterated analogue. The substitution of hydrogen with deuterium in the methylthio group is not expected to significantly alter the electronic energies of transition states for reactions not directly involving the cleavage of a C-H/C-D bond. However, it can influence reaction dynamics and kinetic isotope effects. princeton.edu
For example, in a hypothetical reaction where a C-H bond on the methylthio group is cleaved in the rate-determining step, the activation energy would be higher for the deuterated compound due to the stronger C-D bond, leading to a slower reaction rate. princeton.eduyoutube.com
Molecular Dynamics Simulations
While quantum mechanics describes the electronic world, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD simulations provide a dynamic picture of molecular behavior in condensed phases, such as in solution or within a biological environment. researchgate.net
Methyl 3-(methylthio)propionate and its d3-analogue are flexible molecules with several rotatable bonds. MD simulations can explore the conformational landscape of these molecules in different solvents. researchgate.net By simulating the molecule's movement over nanoseconds to microseconds, researchers can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its reactivity and interactions. The presence of the d3-methyl group is unlikely to significantly alter the major conformational preferences compared to the non-deuterated form, as these are primarily governed by steric and electrostatic interactions of the larger functional groups.
3-(Methylthio)propionic acid is known to be an intermediate in methionine metabolism, implying interactions with enzymes. nih.gov MD simulations are a key tool for studying how small molecules like this compound bind to and interact with the active sites of enzymes. researchgate.netnih.gov These simulations can reveal the specific amino acid residues involved in binding, the orientation of the substrate within the active site, and how these interactions might facilitate a chemical reaction. nih.gov
For instance, MD simulations could model the docking of this compound into an enzyme's active site, calculating the binding free energy and identifying key interactions like hydrogen bonds or hydrophobic contacts. nih.gov Such studies can explain enzyme specificity and regioselectivity. nih.gov The dynamics of the active site itself can be influenced by the binding of a ligand, and MD can capture this induced fit process. researchgate.net
Prediction of Deuterium Isotope Effects on Reaction Kinetics and Mechanisms
The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution and is a powerful tool for elucidating reaction mechanisms. wikipedia.org Replacing hydrogen with deuterium can lead to a primary KIE if the C-H bond is broken or formed in the rate-determining step, or a secondary KIE if the isotopic substitution is at a position not directly involved in bond breaking/formation. princeton.edu
Computational chemistry allows for the theoretical prediction of KIEs. osti.govosti.gov For this compound, the key isotope effect relates to the deuterated methyl group attached to the sulfur.
Primary KIE: In a reaction where one of the C-D bonds of the methyl-d3 group is cleaved (e.g., in certain enzymatic demethylation reactions), a significant primary KIE (kH/kD > 1) would be predicted. nih.gov This is because the zero-point vibrational energy of a C-D bond is lower than that of a C-H bond, making the C-D bond stronger and requiring more energy to break. princeton.eduyoutube.com
Secondary KIE: If the reaction occurs elsewhere in the molecule (e.g., hydrolysis of the ester), a smaller secondary KIE might be observed. The magnitude and direction (kH/kD > 1 or < 1) of the secondary KIE can provide subtle details about changes in hybridization or steric environment at the isotopic center during the transition state. wpmucdn.com
Environmental Dynamics and Biodegradation Research of Sulfur Containing Esters
Microbial Degradation Pathways in Environmental Contexts
The biodegradation of Methyl 3-(methylthio)propionate (B1239661) is a key process in its environmental fate. As a metabolite found in organisms like Saccharomyces cerevisiae, its transformation by microorganisms is of significant interest. nih.gov The primary degradation is expected to initiate with the cleavage of the ester bond, followed by the breakdown of the thioether linkage.
Identification of Microbial Species Involved in Thioether Cleavage
While direct studies on the microbial degradation of Methyl 3-(methylthio)propionate are limited, research on its corresponding carboxylate, 3-(methylthio)propionate (MMPA), offers significant insights. Aerobic marine bacteria have been identified as capable of demethylating both dimethylsulfoniopropionate (DMSP) and MMPA to 3-mercaptopropionate (B1240610). sigmaaldrich.comsigmaaldrich.comchemicalbook.com This suggests that similar marine microbial communities would likely be involved in the degradation of the methyl ester form, first through hydrolysis to MMPA and then through cleavage of the thioether bond. The specific labeling in Methyl 3-(methyl-d3-thio)propionate allows for precise tracking of this demethylation process.
Characterization of Catabolic Genes and Enzymes
The enzymatic machinery responsible for the cleavage of the C-S bond in thioethers is a critical area of research. In the context of MMPA, the process of demethylation is a key catabolic step. While the specific genes and enzymes responsible for the degradation of Methyl 3-(methylthio)propionate have not been fully characterized, it is hypothesized that the initial step involves an esterase to hydrolyze the ester bond, yielding methanol (B129727) and 3-(methylthio)propionic acid. Subsequently, a demethylase would act on the resulting MMPA. The use of the d3-labeled methyl group in this compound is instrumental in elucidating these enzymatic mechanisms and identifying the genes involved through metabolic studies. clearsynth.com
Formation and Fate of Degradation Products
The microbial degradation of Methyl 3-(methylthio)propionate is expected to yield several key products. The initial hydrolysis would produce methanol and 3-(methylthio)propionic acid (MMPA). nih.gov Subsequent microbial action on MMPA would lead to demethylation, producing 3-mercaptopropionate. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The fate of these degradation products is varied. Methanol can be readily utilized by a wide range of methylotrophic microorganisms. 3-mercaptopropionate can be further metabolized, potentially entering central metabolic pathways. The deuterated methyl group from this compound would be released as deuterated methanethiol (B179389) or other deuterated C1 compounds, which can be traced to understand their subsequent environmental fate.
Abiotic Transformation Processes (e.g., Hydrolysis, Photolysis) in Environmental Matrices
In addition to microbial degradation, abiotic processes can contribute to the transformation of Methyl 3-(methylthio)propionate in the environment.
Photolysis: Photolysis, or the breakdown of compounds by light, can also play a role in the transformation of sulfur-containing compounds. mit.edu The energy from sunlight can lead to the cleavage of chemical bonds. For Methyl 3-(methylthio)propionate, this could involve the C-S bond or other parts of the molecule. The specific byproducts of photolysis would depend on the wavelength of light and the presence of other reactive species in the environment.
Isotopic Tracing for Understanding Environmental Persistence and Turnover Rates
The use of stable isotope-labeled compounds is a cornerstone of modern environmental research. nih.govusda.gov this compound is an ideal tracer for several reasons:
High Sensitivity: The deuterium (B1214612) label allows for detection and quantification at very low concentrations using mass spectrometry.
Low Background: The natural abundance of deuterium is low, making the labeled compound easily distinguishable from naturally occurring substances.
Mechanistic Insights: Tracing the d3-methyl group allows researchers to follow the specific metabolic pathways of the methylthio moiety, providing direct evidence of demethylation processes. clearsynth.com
By introducing this compound into an environmental system, scientists can accurately measure its persistence, determine its turnover rates, and identify its transformation products, thus providing a clear picture of its environmental fate.
Development of Biodegradation Prediction Models based on Structure
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities of chemicals based on their molecular structure. nih.govacs.orgnih.goveuropa.eu In the context of environmental science, QSAR models are increasingly used to predict the biodegradability of compounds, which is a key parameter for environmental risk assessment under regulations like REACH. nih.goveuropa.eu
For sulfur-containing esters like Methyl 3-(methylthio)propionate, QSAR models can be developed by correlating structural features with experimentally determined biodegradation rates. Key molecular descriptors for such models might include:
The presence of the ester group.
The presence and type of the thioether linkage.
Molecular weight.
LogP (a measure of hydrophobicity).
While specific QSAR models for the ready biodegradability of this particular compound are not yet established, the development of such models is an active area of research. researchgate.net These models, once validated, can provide a rapid and cost-effective means of screening the environmental fate of new and existing sulfur-containing esters.
Future Directions and Emerging Research Frontiers
Development of Advanced Deuterated Probes for Complex Biological Systems
The use of deuterium (B1214612) as a label in molecular probes represents a paradigm shift in chemical biology and bioimaging. europa.eu Unlike bulky fluorescent tags or genetic modifications, deuterium labeling is a subtle alteration that minimally perturbs the biological system under investigation. europa.eu This allows for the direct, "label-free" observation of molecules in their native cellular environment. europa.eu
Future research is focused on creating a new generation of deuterated probes for super-resolution imaging and tracking metabolic processes in real-time. For instance, deuterated fluorophores are being designed for techniques like stochastic reconstruction microscopy (STORM), which could enable imaging deep within live tissues at unprecedented resolutions (~20 nm). europa.eu Deuterium Metabolic Imaging (DMI) is another powerful, non-invasive tool that uses deuterium-labeled substrates, such as glucose, to visualize and quantify metabolic pathways in living organisms, including applications in oncology to study tumor metabolism. nih.govresearchgate.netcore.ac.uk DMI can track the conversion of substrates through glycolysis and the Krebs cycle, offering insights into metabolic fluxes and cellular responses to treatments. nih.govresearchgate.net
The development of these advanced probes promises to provide a more accurate and detailed understanding of complex biological systems, from the dynamics of single molecules to the metabolic state of entire organisms. europa.eunih.gov
Table 1: Applications of Deuterated Probes in Biological Imaging
| Technique | Application | Advantage |
|---|---|---|
| Deuterium Metabolic Imaging (DMI) | Tracking metabolic pathways (e.g., glycolysis) in vivo. nih.govresearchgate.net | Non-invasive, provides real-time data on metabolic flux. core.ac.uk |
| Super-Resolution Microscopy (e.g., STORM) | High-resolution imaging of cellular structures in live tissue. europa.eu | Enables imaging at nanoscale resolution with minimal perturbation. europa.eu |
Integration of Isotopic Tracing with High-Resolution Metabolomics and Proteomics
Isotopic tracing, using stable isotopes like deuterium and carbon-13, is a cornerstone of metabolic research. youtube.com When combined with high-resolution mass spectrometry (MS), it becomes a formidable tool for untargeted metabolomics and proteomics. nih.govnih.gov This integrated approach allows researchers to track the fate of labeled metabolites through complex biochemical networks, providing a global and unbiased view of metabolic fluxes. acs.org
The core of this methodology involves introducing a labeled compound into a biological system and then using MS to detect the label in downstream metabolites and proteins. nih.govacs.org High-resolution MS is crucial for this work, as it can distinguish between metabolites with very small mass differences and identify different isotopologues (molecules that differ only in their isotopic composition). nih.gov
Several strategies for stable isotope labeling exist, including metabolic labeling (e.g., SILAC for proteins) and chemical labeling. nih.govnih.gov The data generated from these experiments are complex, necessitating advanced computational software, such as X¹³CMS, to identify isotopologue groups and analyze differential labeling patterns between experimental conditions. acs.orgnih.gov This integration provides deep insights into the function and dynamics of proteins and metabolites, which is essential for understanding health and disease. nih.gov
Table 2: Key Techniques in Isotopic Tracing and "-Omics"
| Technique | Description | Key Information Provided |
|---|---|---|
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Cells are cultured in media containing "heavy" or "light" amino acids. nih.gov | Relative protein quantification. nih.gov |
| SILT (Stable Isotope Labeling Tandem mass spectrometry) | Uses MS/MS ion intensities and stable isotope labeling for quantification. nih.gov | Protein turnover kinetics, relative and absolute protein quantification. nih.gov |
| Isotope-Resolved Metabolomics | Uses high-resolution MS to trace stable isotopes (e.g., ¹³C, ²H) through metabolic pathways. nih.govbiorxiv.org | Identification of novel metabolites and pathways, quantification of metabolic fluxes. acs.orgbiorxiv.org |
Innovative Synthetic Routes for Cost-Effective and Scalable Production
The increasing use of deuterated compounds in pharmaceuticals and research has created a strong demand for efficient, selective, and scalable synthetic methods. nih.govnih.gov While simple deuterated precursors like D₂O and CD₃I are commercially available, the synthesis of more complex deuterated molecules often relies on adapting standard chemical techniques. nih.gov
Current research focuses on developing novel synthetic strategies to overcome the limitations of classical methods. nih.gov These innovative routes aim for higher efficiency, broader functional group tolerance, and greater precision in deuterium placement. nih.gov Recent advances include:
Metal-Catalyzed Deuteration: Using catalysts like nickel to facilitate the reduction of functional groups with deuterium gas (D₂) or deuterated silanes. nih.gov
Visible-Light-Promoted Reactions: Methods that use light energy to drive the deoxygenative deuteration of alcohols, using D₂O as an inexpensive and readily available deuterium source. acs.org
Domino Reactions: Multi-step reactions that proceed in a single pot, such as a domino keteniminium/iminium activation, to prepare a wide range of selectively deuterated amines. nih.gov
Large-Scale Methods: Developing syntheses that are suitable for producing large quantities of deuterated compounds, for example, by reducing an amide starting material to form a deuterated amine. epj-conferences.org
The development of these cost-effective and scalable production methods is critical for expanding the application of deuterated compounds like Methyl 3-(methyl-d3-thio)propionate from the research lab to industrial and clinical settings. nih.govornl.gov
Exploration of Novel Biocatalytic Applications and Enzyme Engineering
Biocatalysis is emerging as a powerful tool for the synthesis of isotopically labeled compounds, offering significant advantages over traditional chemical methods. rsc.orgresearchgate.net Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity, which is ideal for the precise introduction of deuterium into complex molecules. nih.govnih.gov
The field is moving beyond using naturally occurring enzymes to engineering them for specific purposes. cardiff.ac.uk Key areas of exploration include:
Asymmetric Deuteration: Using enzymes like transaminases or oxidoreductases to create chiral centers with specific deuterium labeling, which is highly valuable for pharmaceutical and analytical chemistry. rsc.orgnih.gov
Cofactor Recycling: A major challenge in using many enzymes is the need for expensive, isotopically labeled cofactors like [4-²H]-NADH. nih.gov Innovative systems are being developed that can generate and recycle these cofactors in situ, using cheap deuterium sources like D₂O. nih.gov
Engineered Enzymes: Directed evolution and other protein engineering techniques are used to create bespoke biocatalysts with improved activity, stability, or substrate specificity for deuteration reactions. nih.govcardiff.ac.uk For example, enzymes from the AOS (l-amino acid oxidase/dehydrogenase) family have been engineered to produce a wide range of enantioenriched α-²H amino acids. nih.gov
Whole-Cell Biocatalysis: Utilizing entire microorganisms, either naturally occurring or metabolically engineered, to perform complex multi-step syntheses of deuterated compounds. cardiff.ac.uk
These biocatalytic approaches provide a greener and more efficient route to valuable deuterated molecules, expanding the toolbox for isotopic labeling. researchgate.netnih.gov
Unraveling Untapped Biological Roles and Environmental Transformations
Organosulfur compounds are ubiquitous in the environment and play a crucial role in the global sulfur cycle. frontiersin.org The non-deuterated analogue of the target compound, Methyl 3-(methylthio)propionate (B1239661), is an important intermediate in the biogeochemical transformation of sulfur. sigmaaldrich.com Understanding the fate of such compounds is essential for comprehending ecosystem dynamics.
Future research will likely focus on several key areas:
Microbial Transformations: Microorganisms are the primary drivers of the sulfur cycle, transforming organosulfur compounds through various metabolic pathways. frontiersin.orglpnu.ua Research aims to identify the specific microbes and enzymes involved in the degradation and mineralization of compounds like methyl 3-(methylthio)propionate. frontiersin.orgwur.nl
Environmental Fate: Using isotopically labeled tracers, including deuterated ones, can help track the movement and transformation of organosulfur compounds in complex environmental matrices like soil and marine sediments. lpnu.uaresearchgate.net This can reveal how these compounds are incorporated into organic matter or mineralized to inorganic sulfur species like sulfate. lpnu.ua
Novel Pathways: There is still much to learn about the full extent of the marine sulfur cycle and the chemical diversity of organosulfur compounds. frontiersin.orgresearchgate.net Advanced analytical techniques can help discover new transformation pathways and identify novel organosulfur metabolites, providing a more complete picture of their environmental roles. frontiersin.orgacs.org
By studying these processes, scientists can better understand the flow of essential nutrients in ecosystems and the environmental impact of both natural and anthropogenic sulfur compounds. lpnu.ua
Q & A
Basic: What are the recommended synthetic pathways for Methyl 3-(methyl-d3-thio)propionate in isotopic labeling studies?
Methodological Answer:
The synthesis typically involves introducing the deuterated methyl group via alkylation or thiol-ester exchange. For example, reacting 3-mercaptopropionic acid with deuterated methyl iodide (CD₃I) under basic conditions, followed by esterification with methanol. Copper(I) oxide (Cu₂O) catalysis in pyridine has been reported for analogous thioether formations, ensuring high yields of γ-thioether propionates . Purity is verified via GC-MS and ¹H/²H NMR to confirm isotopic incorporation .
Basic: What precautions are critical for handling and storing this compound in laboratory settings?
Methodological Answer:
Due to its flammability (UN1248) and acute toxicity (Category 4), store the compound in airtight containers under inert gas (e.g., N₂) at 2–8°C, away from oxidizers. Use explosion-proof refrigerators and conduct reactions in fume hoods with PPE (nitrile gloves, safety goggles). Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .
Advanced: How does the deuterated methyl group affect the compound’s stability under alkaline conditions compared to its non-deuterated counterpart?
Methodological Answer:
The C-D bond’s higher bond dissociation energy reduces susceptibility to retro-Michael reactions. In non-deuterated analogs, alkaline conditions cleave the γ-thioether group via β-elimination, yielding disulfides and carboxylic acids. Deuterated versions exhibit slower degradation kinetics, confirmed by comparative HPLC studies under pH 10–12 . Researchers should adjust reaction times and base concentrations when using the deuterated form to account for isotopic effects .
Advanced: Which analytical techniques are optimal for quantifying isotopic purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ²H NMR detects deuterium incorporation (>99% purity), while ¹H NMR confirms absence of non-deuterated impurities (e.g., δ 2.1 ppm for -SCH₃ vs. -SCD₃ absence).
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 137.2 [M+H]⁺ (vs. 134.2 for non-deuterated) and fragments (e.g., loss of CD₃S- group).
- FT-IR : C-D stretching vibrations (~2100–2200 cm⁻¹) distinguish from C-H bonds .
Intermediate: What decomposition products form during high-temperature reactions, and how can they be mitigated?
Methodological Answer:
Thermogravimetric analysis (TGA) shows decomposition >200°C releases CO, CO₂, SOₓ, and deuterated methanethiol (CD₃SH). Mitigation strategies include:
- Using Schlenk lines for anaerobic conditions.
- Trapping gases with activated carbon or alkaline scrubbers.
- Monitoring via real-time FT-IR or GC-MS during pyrolysis studies .
Advanced: How is this compound applied in tracing sulfur metabolism in microbial systems?
Methodological Answer:
As a stable isotope tracer, it integrates into microbial S-adenosylmethionine (SAM) pathways. Deuterated methyl groups are tracked via LC-MS/MS in metabolites like dimethylsulfide (DMS-d₆) and methionine-d₃. Studies in Pseudomonas spp. show preferential incorporation into volatile organic sulfur compounds (VSCs), with isotopic enrichment quantified using isotope ratio mass spectrometry (IRMS) .
Advanced: What computational methods predict the kinetic isotope effects (KIEs) of this compound in enzymatic reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G**) model C-D vs. C-H bond cleavage in thioether lyases. KIEs are calculated using Eyring equations, comparing activation energies (ΔΔG‡) for deuterated/non-deuterated substrates. Experimental validation via stopped-flow spectroscopy confirms slower C-D bond cleavage (k_H/k_D ≈ 3–5) in enzymes like methionine γ-lyase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
